Cas no 1160999-24-5 (9-((tert-Butyldimethylsilyl)oxy)nonan-1-amine)

9-((tert-Butyldimethylsilyl)oxy)nonan-1-amine 化学的及び物理的性質
名前と識別子
-
- AKOS037655030
- MS-21790
- 9-((tert-Butyldimethylsilyl)oxy)nonan-1-amine
- A1-17799
- 1160999-24-5
- TQP1313
-
- インチ: 1S/C15H35NOSi/c1-15(2,3)18(4,5)17-14-12-10-8-6-7-9-11-13-16/h6-14,16H2,1-5H3
- InChIKey: CUXQQZWCJCBYNW-UHFFFAOYSA-N
- SMILES: [Si](C)(C)(C(C)(C)C)OCCCCCCCCCN
計算された属性
- 精确分子量: 273.248791274g/mol
- 同位素质量: 273.248791274g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 18
- 回転可能化学結合数: 11
- 複雑さ: 199
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.2Ų
9-((tert-Butyldimethylsilyl)oxy)nonan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | MS-21790-0.5G |
9-((tert-Butyldimethylsilyl)oxy)nonan-1-amine |
1160999-24-5 | >95% | 0.5g |
£2205.00 | 2025-02-09 |
9-((tert-Butyldimethylsilyl)oxy)nonan-1-amine 関連文献
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
-
Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
-
Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
-
Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
-
Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
-
Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
-
Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
9-((tert-Butyldimethylsilyl)oxy)nonan-1-amineに関する追加情報
Professional Introduction to Compound with CAS No. 1160999-24-5 and Product Name: 9-((tert-Butyldimethylsilyl)oxy)nonan-1-amine
The compound identified by the CAS number 1160999-24-5 and the product name 9-((tert-Butyldimethylsilyl)oxy)nonan-1-amine represents a significant advancement in the field of organosilicon chemistry and its applications in pharmaceutical research. This compound, characterized by its unique structural features, has garnered attention due to its potential utility in synthesizing complex molecules and as an intermediate in the development of novel therapeutic agents.
At the core of this compound's structure lies the (tert-butyldimethylsilyl)oxy functional group, which is a critical moiety that enhances the compound's stability and reactivity. This group is particularly valuable in organic synthesis, where it serves as a protecting group for hydroxyl functionalities, thereby facilitating selective reactions in multi-step synthetic pathways. The presence of this group in 9-((tert-Butyldimethylsilyl)oxy)nonan-1-amine underscores its versatility as a building block in medicinal chemistry.
The nonan-1-amine backbone of the compound provides a linear aliphatic chain that can be further functionalized to introduce diverse pharmacophores. This flexibility makes it an attractive candidate for designing molecules with tailored biological activities. Recent studies have highlighted the importance of linear aliphatic amines in drug design, particularly in the development of bioactive peptides and small-molecule drugs that require precise spatial arrangement of functional groups.
In the realm of pharmaceutical research, organosilicon compounds like 9-((tert-Butyldimethylsilyl)oxy)nonan-1-amine have been increasingly explored for their ability to enhance the bioavailability and metabolic stability of drug candidates. The silicon-based moiety can interact with biological targets in unique ways, potentially leading to improved pharmacokinetic profiles. For instance, silicon-containing compounds have been shown to exhibit reduced immunogenicity and better cell membrane permeability compared to traditional small-molecule drugs.
Recent advancements in synthetic methodologies have further expanded the utility of compounds like 9-((tert-Butyldimethylsilyl)oxy)nonan-1-amine. Techniques such as transition-metal-catalyzed cross-coupling reactions and photoredox catalysis have enabled the efficient construction of complex molecular architectures. These methods have opened new avenues for the synthesis of heterocyclic compounds and macrocycles, which are prevalent in many biologically active molecules.
The role of protecting groups in organic synthesis cannot be overstated, particularly in the context of drug development. Protecting groups like the (tert-butyldimethylsilyl)oxy group allow chemists to isolate reactive intermediates while preventing unwanted side reactions. This is crucial in multi-step syntheses where multiple functional groups are present and need to be selectively modified. The stability provided by this protecting group ensures that synthetic pathways remain efficient and scalable.
Moreover, the nonan-1-amine moiety can be further derivatized to introduce various pharmacophoric elements. For example, it can be converted into amides, esters, or ureas, which are common functional groups in drug molecules. These transformations are facilitated by well-established coupling reactions such as amide bond formation using reagents like carbodiimides or active esters.
The applications of 9-((tert-Butyldimethylsilyl)oxy)nonan-1-amine extend beyond pharmaceutical research. It has also shown promise in materials science, particularly in the development of advanced polymers and coatings. The silicon-based functional group contributes to enhanced thermal stability and chemical resistance, making it an ideal candidate for high-performance materials.
In conclusion, 9-((tert-Butyldimethylsilyl)oxy)nonan-1-amine (CAS No. 1160999-24-5) is a versatile compound with significant potential in both pharmaceutical and materials science applications. Its unique structural features, including the (tert-butyldimethylsilyl)oxy protecting group and the linear aliphatic amine backbone, make it a valuable tool for synthetic chemists. As research continues to uncover new methodologies for utilizing organosilicon compounds, applications for this compound are expected to grow even further.
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